Cas no 946258-66-8 (2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole)

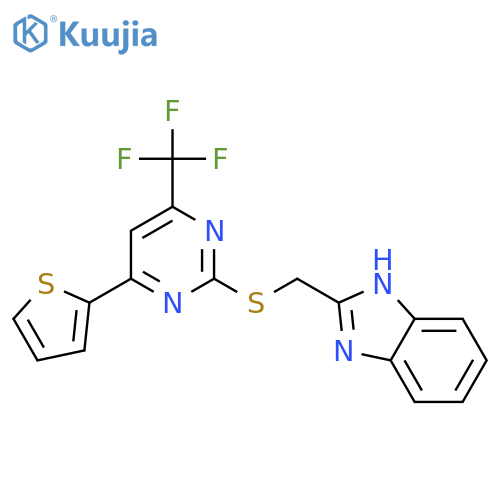

946258-66-8 structure

商品名:2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole

CAS番号:946258-66-8

MF:C17H11F3N4S2

メガワット:392.421250581741

CID:5429300

2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 2-[[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole

- 2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole

-

- インチ: 1S/C17H11F3N4S2/c18-17(19,20)14-8-12(13-6-3-7-25-13)23-16(24-14)26-9-15-21-10-4-1-2-5-11(10)22-15/h1-8H,9H2,(H,21,22)

- InChIKey: WRQKWJLMIHLKOC-UHFFFAOYSA-N

- ほほえんだ: C1(CSC2=NC(C(F)(F)F)=CC(C3SC=CC=3)=N2)NC2=CC=CC=C2N=1

2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3328-0099-2mg |

2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |

946258-66-8 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3328-0099-20mg |

2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |

946258-66-8 | 90%+ | 20mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F3328-0099-10mg |

2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |

946258-66-8 | 90%+ | 10mg |

$79.0 | 2023-04-26 | |

| Life Chemicals | F3328-0099-5mg |

2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |

946258-66-8 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3328-0099-30mg |

2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |

946258-66-8 | 90%+ | 30mg |

$119.0 | 2023-04-26 | |

| Life Chemicals | F3328-0099-5μmol |

2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |

946258-66-8 | 90%+ | 5μl |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3328-0099-1mg |

2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |

946258-66-8 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3328-0099-3mg |

2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |

946258-66-8 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3328-0099-15mg |

2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |

946258-66-8 | 90%+ | 15mg |

$89.0 | 2023-04-26 | |

| Life Chemicals | F3328-0099-4mg |

2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole |

946258-66-8 | 90%+ | 4mg |

$66.0 | 2023-04-26 |

2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole 関連文献

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

946258-66-8 (2-({4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylsulfanyl}methyl)-1H-1,3-benzodiazole) 関連製品

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量